(2-Benzylpiperidin-2-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(2-benzylpiperidin-2-yl)methanol |
InChI |
InChI=1S/C13H19NO/c15-11-13(8-4-5-9-14-13)10-12-6-2-1-3-7-12/h1-3,6-7,14-15H,4-5,8-11H2 |
InChI Key |
RLENHBASZWTSRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)(CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Benzylpiperidin 2 Yl Methanol
Stereoselective Synthesis of (2-Benzylpiperidin-2-yl)methanol
The creation of the stereogenic center at the C2 position of the piperidine (B6355638) ring, which is substituted with both a benzyl (B1604629) and a hydroxymethyl group, presents a significant synthetic challenge. Achieving high levels of stereocontrol is paramount for the synthesis of enantiopure this compound, which is often crucial for its biological activity. researchgate.net Methodologies for the stereoselective synthesis of polysubstituted piperidines can be broadly categorized into asymmetric piperidine ring formation, diastereoselective introduction of side-chains, and enantioselective construction of the chiral center. nih.govdigitellinc.comrsc.org
Asymmetric Approaches to Piperidine Ring Formation
The asymmetric synthesis of the piperidine ring itself is a powerful strategy to install the desired chirality from the outset. Various methods have been developed for the asymmetric synthesis of piperidine derivatives, which could be adapted for the synthesis of this compound. digitellinc.com
One prominent approach involves the catalytic asymmetric hydrogenation of substituted pyridinium (B92312) salts . For instance, the enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts has been achieved with high enantioselectivity using iridium catalysts with chiral phosphine (B1218219) ligands like MeO-BoQPhos. nih.gov A hypothetical route to this compound could involve the asymmetric hydrogenation of a corresponding 2-benzyl-2-(hydroxymethyl)pyridinium salt. The choice of catalyst and reaction conditions would be critical to achieving high enantiomeric excess (ee).
Another strategy is the use of chiral auxiliaries . These can be employed in various ways, such as in asymmetric Michael additions to form substituted piperidinones, which can then be further functionalized. nih.gov For example, a chiral auxiliary attached to the nitrogen could direct the diastereoselective addition of a benzyl group and a hydroxymethyl precursor to a suitable piperidine precursor.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of piperidines. For example, 9-amino-9-deoxy-epi-hydroquinine has been used as a catalyst in the desymmetrizing intramolecular aza-Michael reaction to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. researchgate.net Adapting such a strategy would require a suitably designed acyclic precursor containing the necessary benzyl and protected hydroxymethyl functionalities.
A summary of potential asymmetric approaches to the piperidine ring of this compound is presented in Table 1.
| Methodology | Catalyst/Auxiliary | Potential Precursor | Key Transformation | Anticipated Outcome |
| Asymmetric Hydrogenation | Iridium-MeO-BoQPhos | 2-Benzyl-2-(hydroxymethyl)pyridinium salt | Enantioselective reduction of the pyridine (B92270) ring | Chiral 2-benzyl-2-(hydroxymethyl)piperidine |
| Chiral Auxiliary | Evans or Davies type | Glutarimide or δ-amino ester derivative | Diastereoselective alkylation/functionalization | Diastereomerically pure piperidine precursor |
| Organocatalysis | Chiral amine (e.g., cinchona alkaloid derivative) | Acyclic amino-enone with benzyl and hydroxymethyl groups | Enantioselective intramolecular aza-Michael addition | Enantioenriched piperidinone intermediate |
Diastereoselective Control in Side-Chain Introduction
When a pre-existing chiral center is present in the molecule, either from a chiral starting material or introduced in a previous step, subsequent transformations must be highly diastereoselective. For the synthesis of this compound, this could involve the diastereoselective addition of either the benzyl or the hydroxymethyl group to a chiral piperidine intermediate.
For instance, the diastereoselective alkylation of a chiral piperidine enolate is a common strategy. Starting with an enantiopure 2-(hydroxymethyl)piperidine derivative, the enolate could be formed and then reacted with a benzyl halide. The stereochemical outcome would be influenced by the existing stereocenter and the reaction conditions. The use of bulky protecting groups on the nitrogen and the hydroxyl function can enhance the facial selectivity of the incoming electrophile.
Conversely, one could start with a chiral 2-benzylpiperidine (B184556) and introduce the hydroxymethyl group. This could be achieved through diastereoselective hydroxymethylation , for example, by reacting a chiral 2-benzylpiperidine-derived enolate with formaldehyde.
A study on the diastereoselective synthesis of (2S,4S)-2-benzyl-1-methylpiperidin-4-ol highlights a relevant strategy where an Aza-Prins reaction was used to construct the piperidine ring with good diastereoselectivity. csic.es This demonstrates the potential of cyclization reactions to control multiple stereocenters.
Enantioselective Methodologies for Chiral Center Construction
Enantioselective methods focus on creating the C2 stereocenter in a racemic or prochiral precursor with high enantioselectivity. A powerful approach is the asymmetric hydrogenation of a suitable prochiral substrate . For example, a 2-benzyl-2-(hydroxymethyl)-1,2,3,4-tetrahydropyridine could be subjected to asymmetric hydrogenation to afford the desired chiral piperidine.
Enzyme-catalyzed reactions offer excellent enantioselectivity. A lipase (B570770) could be used for the kinetic resolution of a racemic mixture of this compound or a suitable ester precursor. For instance, the enzymatic resolution of α,α-disubstituted phenethylamine (B48288) derivatives has been successfully demonstrated. unisi.it
Another approach involves the radical-mediated C-H cyanation . Nagib and co-workers developed an enantioselective cyanidation of amines using a chiral copper(II) catalyst, which, after cyclization, yields chiral piperidines. nih.gov This method could potentially be applied to a precursor that would lead to the this compound structure.
Novel Reaction Pathways and Catalytic Systems for this compound Production
The development of novel reaction pathways and catalytic systems is crucial for improving the efficiency and selectivity of the synthesis of highly substituted piperidines like this compound.
Recent advances include the use of gold(I) catalysis for the oxidative amination of non-activated alkenes to form substituted piperidines. nih.govPalladium-catalyzed methods have also been developed for the enantioselective synthesis of piperidines from similar precursors using novel pyridine-oxazoline ligands. nih.gov These methods offer alternative disconnection strategies for the piperidine ring.
Multicomponent reactions are highly atom-economical and can generate molecular complexity in a single step. The development of a multicomponent reaction that assembles the this compound scaffold from simple starting materials would be a significant advancement. ajchem-a.com
A recent breakthrough in piperidine synthesis involves a two-step process combining biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling . news-medical.net This strategy allows for the late-stage functionalization of the piperidine ring, potentially providing a modular and efficient route to derivatives of this compound.
Table 2 provides a summary of some novel catalytic systems with potential applicability.
| Catalyst System | Reaction Type | Potential Application | Reference |
| Gold(I) complex | Oxidative amination of alkenes | Formation of the piperidine ring from an acyclic precursor. | nih.gov |
| Palladium/Pyridine-oxazoline ligand | Enantioselective aminoacetoxylation of alkenes | Asymmetric synthesis of the piperidine ring. | nih.gov |
| Chiral Copper(II) complex | Radical-mediated C-H cyanation | Enantioselective introduction of a nitrile group as a precursor to the hydroxymethyl group. | nih.gov |
| Biocatalyst/Nickel catalyst | C-H oxidation/Radical cross-coupling | Late-stage functionalization of a piperidine scaffold. | news-medical.net |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is becoming increasingly important in pharmaceutical synthesis to reduce environmental impact and improve sustainability. researchgate.netnih.gov For the synthesis of this compound, several green chemistry strategies can be considered.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical fluids is a key principle. For instance, some piperidine syntheses have been successfully carried out in water. nih.gov
Catalysis: The use of catalysts, especially biocatalysts and earth-abundant metal catalysts, is preferred over stoichiometric reagents to minimize waste. ajchem-a.comresearchgate.net The development of reusable catalysts is also a major goal.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. Multicomponent reactions are inherently atom-economical. ajchem-a.com
Energy Efficiency: Utilizing milder reaction conditions, such as ambient temperature and pressure, and employing energy-efficient technologies like microwave or ultrasound irradiation can significantly reduce energy consumption. researchgate.net
Renewable Feedstocks: While not yet widely implemented for this specific class of compounds, the future of green chemistry lies in the use of renewable starting materials derived from biomass.
An efficient green chemistry approach for the synthesis of N-substituted piperidones has been developed, which avoids the classical Dieckman condensation and its associated drawbacks. researchgate.netnih.gov This highlights the potential for developing greener alternatives to traditional methods in piperidine synthesis.
Scale-Up Considerations for Laboratory to Research Pilot Synthesis
The transition of a synthetic route from the laboratory to a research pilot scale presents a unique set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. researchgate.netrsc.org
Process Safety: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is essential. Exothermic reactions, the use of pyrophoric or toxic reagents, and high-pressure hydrogenations require careful control and specialized equipment.
Reagent and Catalyst Cost and Availability: The cost and commercial availability of starting materials, reagents, and catalysts become critical factors at a larger scale. Expensive chiral ligands or catalysts may need to be replaced with more economical alternatives or recycled efficiently.
Reaction Work-up and Purification: Procedures that are straightforward on a small scale, such as column chromatography, can become cumbersome and generate large amounts of waste on a pilot scale. Crystallization, distillation, and extraction are preferred purification methods.
Process Robustness: The synthetic route must be robust and tolerant to minor variations in reaction parameters. A thorough understanding of the reaction kinetics and the impact of impurities is necessary.
Equipment: The availability of suitable reactors, purification equipment, and analytical instrumentation is crucial for a successful scale-up. Continuous flow chemistry is an emerging technology that can offer significant advantages in terms of safety, efficiency, and scalability for certain reactions. rsc.org
The scalable synthesis of chiral piperazines, which shares structural similarities with piperidines, has been demonstrated using aza-Michael additions, highlighting the feasibility of producing such heterocyclic compounds on a larger scale. rsc.org
Chemical Reactivity and Transformation Mechanisms of 2 Benzylpiperidin 2 Yl Methanol
Mechanistic Investigations of Hydroxymethyl Group Functionalization
The hydroxymethyl group of (2-Benzylpiperidin-2-yl)methanol is a primary alcohol, and as such, it can undergo a variety of transformations, including oxidation, nucleophilic substitution, and dehydration. However, the proximity of the bulky benzyl (B1604629) group and the piperidine (B6355638) ring significantly influences the accessibility of this functional group and the stability of reaction intermediates.
The oxidation of the primary alcohol in this compound would theoretically yield the corresponding aldehyde, (2-benzylpiperidine-2-yl)carbaldehyde, or further, the carboxylic acid, 2-benzylpiperidine-2-carboxylic acid. Common oxidizing agents for primary alcohols include reagents based on chromium (e.g., PCC, PDC) or manganese (e.g., KMnO4, MnO2), as well as milder, more selective methods like Swern or Dess-Martin periodinane oxidations.
In the case of this compound, the choice of oxidant and reaction conditions would be critical to control the extent of oxidation and avoid side reactions. The presence of the tertiary amine in the piperidine ring could lead to the formation of N-oxide byproducts with certain oxidizing agents. Mechanistically, the oxidation would proceed through the formation of an intermediate ester (e.g., a chromate (B82759) ester in the case of chromium-based oxidants), followed by an elimination step to form the carbonyl group. The steric hindrance around the hydroxymethyl group might necessitate the use of less bulky oxidizing agents or harsher reaction conditions to achieve efficient conversion.
The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a wide range of functional groups at this position. The mechanism of these substitutions would likely follow an SN2 pathway, given that it is a primary alcohol.
However, the steric bulk of the benzyl and piperidine substituents at the C2 position would significantly hinder the backside attack required for an SN2 reaction. This steric congestion would likely lead to a considerable decrease in the reaction rate compared to less substituted primary alcohols. Alternative SN1 pathways are generally not favored for primary alcohols due to the instability of the corresponding primary carbocation.
Data on specific nucleophilic substitution reactions carried out on this compound, including the types of nucleophiles used and the resulting products, are not extensively documented in scientific literature.
The dehydration of this compound would lead to the formation of an olefinic product, 2-benzyl-2-methylenepiperidine. This elimination reaction is typically acid-catalyzed and proceeds through a carbocation intermediate (E1 mechanism) or a concerted pathway (E2 mechanism).
For this compound, an E1 pathway would involve the protonation of the hydroxyl group, followed by the loss of a water molecule to form a primary carbocation. This primary carbocation is generally unstable, but could potentially be stabilized by the adjacent benzyl group through resonance. Subsequent deprotonation would yield the olefin. An E2 mechanism would require a strong base and would involve the simultaneous removal of a proton from the methyl group and the departure of the leaving group.
The specific conditions required for the dehydration of this compound and the preferred mechanistic pathway have not been detailed in available research.
Reactivity of the Piperidine Nitrogen in this compound
The nitrogen atom in the piperidine ring of this compound is a secondary amine, making it a nucleophilic center that can participate in various reactions.
The piperidine nitrogen can be readily alkylated using alkyl halides or acylated using acyl chlorides or anhydrides. These reactions proceed via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating or acylating agent.
N-Acylation: N-acylation is generally a rapid reaction that leads to the formation of an amide. The resulting N-acyl derivative would have a significantly different electronic and conformational profile compared to the parent amine due to the delocalization of the nitrogen lone pair into the carbonyl group.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Methyl Iodide | N-Methyl-(2-benzylpiperidin-2-yl)methanol |
| N-Acylation | Acetyl Chloride | N-Acetyl-(2-benzylpiperidin-2-yl)methanol |
This table represents theoretical products as specific experimental data for this compound is not available.
As a secondary amine, the piperidine nitrogen in this compound can be quaternized by reaction with an excess of an alkylating agent, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This reaction involves the successive alkylation of the nitrogen atom. The formation of the quaternary salt introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties.
Furthermore, being a basic amine, this compound readily forms salts upon reaction with acids. The protonation of the nitrogen atom yields a piperidinium (B107235) salt. The choice of the acid (e.g., hydrochloric acid, sulfuric acid) will determine the counter-ion of the resulting salt. Salt formation is often used to improve the solubility and crystallinity of amine-containing compounds.
| Transformation | Reagent | Product |
| Quaternization | Excess Methyl Iodide | N,N-Dimethyl-(2-benzylpiperidin-2-yl)methanolium Iodide |
| Salt Formation | Hydrochloric Acid | This compound hydrochloride |
This table represents theoretical products as specific experimental data for this compound is not available.
Transformations Involving the Benzyl Moiety of this compound
The benzyl group of this compound offers two primary sites for chemical modification: the aromatic ring and the benzylic carbon atom. The reactivity of each site is influenced by the electronic and steric effects of the piperidin-2-yl)methanol substituent.
Aromatic Ring Functionalization Reactions
The benzene (B151609) ring of the benzyl group is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic compounds. The piperidin-2-yl)methanol group, being an alkyl substituent, is generally considered an activating group and an ortho, para-director. This directing effect stems from the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediates formed during the substitution at these positions. However, under the strongly acidic conditions often employed for these reactions, the basic nitrogen of the piperidine ring is likely to be protonated, forming a piperidinium ion. This positively charged group would exert a strong deactivating and meta-directing effect on the aromatic ring.
Nitration:
Nitration of the aromatic ring introduces a nitro (-NO2) group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). youtube.commasterorganicchemistry.com Given the potential for protonation of the piperidine nitrogen under these harsh acidic conditions, the reaction would likely favor the formation of the meta-substituted product. The deactivating nature of the protonated piperidine moiety would necessitate forcing conditions for the reaction to proceed efficiently. google.com
Halogenation:
The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be accomplished through electrophilic aromatic substitution. masterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com This typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3) for bromination or aluminum chloride (AlCl3) for chlorination, to polarize the halogen molecule and increase its electrophilicity. masterorganicchemistry.comyoutube.com Similar to nitration, the directing effect of the substituent on the piperidine ring will determine the position of halogenation. Under neutral or weakly acidic conditions, ortho and para substitution would be expected. However, if the reaction is carried out under conditions that favor protonation of the piperidine nitrogen, meta halogenation would be the anticipated outcome.
| Reaction | Reagents and Conditions | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | (2-(3-Nitrobenzyl)piperidin-2-yl)methanol |
| Bromination | Br₂, FeBr₃ | (2-(4-Bromobenzyl)piperidin-2-yl)methanol and (2-(2-Bromobenzyl)piperidin-2-yl)methanol (under neutral conditions); (2-(3-Bromobenzyl)piperidin-2-yl)methanol (under acidic conditions) |
| Chlorination | Cl₂, AlCl₃ | (2-(4-Chlorobenzyl)piperidin-2-yl)methanol and (2-(2-Chlorobenzyl)piperidin-2-yl)methanol (under neutral conditions); (2-(3-Chlorobenzyl)piperidin-2-yl)methanol (under acidic conditions) |
Benzylic Position Reactivity Studies
The benzylic carbon of this compound, being adjacent to both the aromatic ring and the piperidine ring, exhibits enhanced reactivity. This is due to the ability of the benzene ring to stabilize intermediates, such as radicals and carbocations, through resonance. masterorganicchemistry.comchemistrysteps.com
Oxidation:
The benzylic C-H bonds are susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), can oxidize the benzylic position. masterorganicchemistry.comnih.gov In the case of this compound, which has a secondary benzylic carbon, oxidation would be expected to yield a ketone, specifically (2-benzoylpiperidin-2-yl)methanol. beilstein-journals.orgorganic-chemistry.org It is crucial to note that the primary alcohol functionality within the molecule could also be susceptible to oxidation under these conditions, potentially leading to a carboxylic acid or other oxidized products. Selective oxidation of the benzylic position would likely require careful selection of reagents and reaction conditions, and protection of the hydroxyl group may be necessary. For instance, milder oxidizing agents or catalytic methods could potentially offer greater selectivity for the benzylic C-H oxidation over the alcohol oxidation. nih.gov
Bromination:
Radical bromination at the benzylic position is a well-established transformation, often employing N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light. masterorganicchemistry.comchemistrysteps.comecust.edu.cnlibretexts.orgyoutube.comucalgary.ca This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. chemistrysteps.com The reaction is highly selective for the benzylic position over other C-H bonds in the molecule. ucalgary.ca The resulting benzylic bromide, (2-(bromo(phenyl)methyl)piperidin-2-yl)methanol, would be a versatile intermediate for further synthetic transformations.
Catalytic Hydrogenolysis:
The benzyl group, particularly when attached to a heteroatom like nitrogen, can be cleaved under catalytic hydrogenation conditions. google.comnih.gov This reaction, known as hydrogenolysis, typically involves hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. google.comnih.gov While the benzyl group in this compound is attached to a carbon atom of the piperidine ring rather than the nitrogen, the C-C bond at the benzylic position can still be susceptible to cleavage under forcing hydrogenation conditions, which are often employed to reduce the aromatic ring itself to a cyclohexane (B81311) ring. youtube.com This would lead to the formation of (2-cyclohexylmethylpiperidin-2-yl)methanol. The ease of this reaction would depend on the specific catalyst and reaction conditions employed.
| Reaction | Reagents and Conditions | Expected Major Product |
| Benzylic Oxidation | KMnO₄, heat | (2-Benzoylpiperidin-2-yl)methanol |
| Benzylic Bromination | NBS, Benzoyl Peroxide, CCl₄, heat | (2-(Bromo(phenyl)methyl)piperidin-2-yl)methanol |
| Catalytic Hydrogenation | H₂, Pd/C, high pressure, high temperature | (2-Cyclohexylmethylpiperidin-2-yl)methanol |
Advanced Structural Elucidation and Conformational Analysis of 2 Benzylpiperidin 2 Yl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of (2-Benzylpiperidin-2-yl)methanol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), can provide a detailed picture of the molecule's connectivity and spatial arrangement. washington.edursc.orgpitt.edu
¹H NMR spectroscopy would be expected to reveal distinct signals for the protons of the benzyl (B1604629) and piperidine (B6355638) moieties. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂-Ph) would likely present as a complex multiplet due to diastereotopicity, arising from the adjacent chiral center at C2 of the piperidine ring. The protons of the hydroxymethyl group (-CH₂OH) would also be diastereotopic and are expected to show a complex splitting pattern. The piperidine ring protons would resonate in the upfield region, typically between δ 1.5 and δ 3.5 ppm. The N-H proton signal would be a broad singlet, and its chemical shift would be dependent on concentration and solvent. rsc.org
¹³C NMR spectroscopy would complement the ¹H NMR data, showing distinct resonances for each carbon atom. The aromatic carbons would appear in the δ 125-140 ppm region. The benzylic carbon and the hydroxymethyl carbon would be expected around δ 40-45 ppm and δ 60-65 ppm, respectively. The piperidine ring carbons would resonate in the range of δ 20-60 ppm. nih.gov
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguous assignments. A COSY spectrum would establish the proton-proton coupling network, for instance, confirming the connectivity between the benzylic protons and the piperidine ring protons. nih.gov An HSQC experiment would correlate each proton to its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals. nih.gov
To elucidate the relative stereochemistry, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY) is paramount. For example, irradiation of the benzylic protons could show NOE correlations to specific equatorial or axial protons on the piperidine ring, providing information about the preferred orientation of the benzyl group. The piperidine ring itself is expected to adopt a chair conformation, and NOE data can help determine whether the benzyl and hydroxymethyl substituents at the C2 position are in axial or equatorial orientations. nih.gov Studies on related 2,6-diarylpiperidin-4-one O-benzyloximes have shown that the piperidine ring generally adopts a chair conformation with bulky substituents in equatorial positions to minimize steric strain. nih.gov
| Technique | Expected Observations for this compound | Information Gained |
| ¹H NMR | Multiplets for aromatic, benzylic, and piperidine protons; diastereotopic signals for CH₂Ph and CH₂OH. | Basic proton environment and connectivity. |
| ¹³C NMR | Distinct signals for all carbon atoms, including aromatic, benzylic, and piperidine carbons. | Carbon framework of the molecule. |
| COSY | Cross-peaks indicating ³J(H,H) couplings within the benzyl and piperidine fragments. | Proton-proton coupling networks. |
| HSQC | Correlation peaks between directly bonded ¹H and ¹³C nuclei. | Unambiguous assignment of proton and carbon signals. |
| NOESY | Cross-peaks indicating through-space proximity of protons, particularly between the benzyl group and piperidine ring. | Relative stereochemistry and preferred conformation. |
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining a suitable single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its molecular conformation.
Based on studies of related piperidine derivatives, it is anticipated that the piperidine ring of this compound would adopt a chair conformation. nih.gov The bulky benzyl and hydroxymethyl groups at the C2 position would likely influence the puckering of the ring. The orientation of these substituents (axial or equatorial) would be definitively established.
Furthermore, X-ray diffraction analysis would reveal the nature of intermolecular interactions that govern the crystal packing. A key feature would be the presence of hydrogen bonding. The hydroxyl group (-OH) and the secondary amine (N-H) are both hydrogen bond donors and acceptors. It is highly probable that intermolecular hydrogen bonds of the O-H···N or N-H···O type would be observed, linking molecules into chains, sheets, or more complex three-dimensional networks. mdpi.comnih.gov The presence of the aromatic benzyl group could also lead to π-π stacking or C-H···π interactions, further stabilizing the crystal lattice. mdpi.com In some cases, solvent molecules from the crystallization medium can be incorporated into the crystal structure. nih.gov
| Parameter | Expected Findings from X-ray Diffraction |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Space Group | e.g., P2₁/c, Cc |
| Conformation | Chair conformation of the piperidine ring; orientation of benzyl and hydroxymethyl groups. |
| Bond Lengths (Å) | C-C, C-N, C-O, N-H, O-H |
| Bond Angles (°) | Angles within the piperidine and benzyl rings, and between substituents. |
| Torsion Angles (°) | Defining the puckering of the piperidine ring and the orientation of substituents. |
| Intermolecular Interactions | O-H···N, N-H···O hydrogen bonds; potential C-H···π and π-π stacking. |
Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination
For a chiral molecule like this compound, which exists as a pair of enantiomers, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration. These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light.
The CD spectrum of this compound would be expected to show Cotton effects corresponding to the electronic transitions of its chromophores. The benzene (B151609) ring of the benzyl group is the most significant chromophore. The π→π* transitions of the aromatic ring typically give rise to CD bands in the far-UV region (around 200-230 nm) and weaker bands in the near-UV region (around 250-280 nm). The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center at C2. nih.gov
By comparing the experimental CD spectrum with theoretical spectra calculated using time-dependent density functional theory (TD-DFT) for both the (R) and (S) enantiomers, the absolute configuration can be assigned. This approach has been successfully applied to other chiral molecules containing aromatic chromophores. nih.gov The introduction of a piperidine unit into a chiral peptide chain has been shown to tune the CD and circularly polarised luminescence signs and intensities. nih.gov
ORD spectroscopy, which measures the change in optical rotation as a function of wavelength, provides complementary information. A plain ORD curve, where the rotation continuously increases or decreases with decreasing wavelength, or a curve with Cotton effects, can be used in conjunction with empirical rules or theoretical calculations to assign the absolute configuration.
| Technique | Expected Spectral Features | Information Obtained |
| Circular Dichroism (CD) | Cotton effects in the UV region corresponding to the aromatic chromophore. | Determination of absolute configuration by comparison with theoretical calculations. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength, potentially showing Cotton effects. | Complementary data for the assignment of absolute configuration. |
Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Labeling Studies
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. Electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecule [M+H]⁺.
Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Based on studies of similar piperidine alkaloids and benzyl-containing compounds, several fragmentation pathways can be predicted. nih.govnih.govscielo.br
Loss of water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da) from the protonated molecule, leading to a significant [M+H-H₂O]⁺ ion. nih.govlibretexts.org
Alpha-cleavage: Cleavage of the C-C bond between the C2 of the piperidine ring and the benzylic carbon, or the C2 and the hydroxymethyl carbon, is a likely pathway. libretexts.orgyoutube.com
Ring-opening of piperidine: The piperidine ring can undergo cleavage, leading to a series of characteristic fragment ions.
Formation of tropylium (B1234903) ion: Benzyl-containing compounds can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, which is often a prominent peak in the mass spectrum. nih.govresearchgate.net
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss |
| [M+H]⁺ (206.15) | [M+H-H₂O]⁺ (188.14) | H₂O |
| [M+H]⁺ (206.15) | [M+H-CH₂OH]⁺ (175.13) | CH₂O |
| [M+H]⁺ (206.15) | C₇H₇⁺ (91.05) | C₆H₁₂NO |
Isotope Labeling Studies: Isotope labeling can be employed to confirm fragmentation mechanisms. For instance, by synthesizing this compound with deuterium (B1214612) labels at specific positions (e.g., in the benzyl group or on the hydroxymethyl group), the origin of fragment ions can be definitively traced. For example, if the hydroxyl proton is replaced with deuterium (O-D), the loss of HDO (19 Da) instead of H₂O would be observed. Isotopic labeling is a powerful tool in quantitative proteomics and metabolomics for accurate quantification. elifesciences.orgacs.orgnih.govnih.govyoutube.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and the nature of hydrogen bonding.
Functional Group Characterization:
O-H and N-H Stretching: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. stackexchange.com The N-H stretching vibration of the secondary amine would likely appear as a sharper peak in the same region, typically around 3300-3500 cm⁻¹. stackexchange.commdpi.com The presence and nature of hydrogen bonding significantly influence the position and shape of these bands; stronger hydrogen bonds lead to broader peaks at lower wavenumbers. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations of the benzyl group would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the piperidine and methylene groups would appear just below 3000 cm⁻¹.
C=C Stretching: The characteristic C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. researchgate.net
C-O Stretching: The C-O stretching vibration of the primary alcohol would likely produce a strong band in the 1000-1100 cm⁻¹ region.
Ring Vibrations: The piperidine ring will have characteristic ring breathing and deformation modes. researchgate.netresearchgate.netnih.gov
Raman Spectroscopy would provide complementary information. While O-H and N-H stretching bands are often weak in Raman spectra, the symmetric vibrations of the aromatic ring and the C-C backbone are typically strong. researchgate.netresearchgate.netnih.govchemicalbook.com
Hydrogen Bonding Networks: The analysis of the O-H and N-H stretching regions in the IR spectrum at different concentrations or in different solvents can provide insights into the hydrogen bonding network. In the solid state, the presence of sharp or multiple bands in this region can indicate different types of hydrogen-bonded aggregates.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H Stretch (H-bonded) | 3200-3600 (broad) | Weak |
| N-H Stretch | 3300-3500 (sharp) | Weak |
| Aromatic C-H Stretch | >3000 | Strong |
| Aliphatic C-H Stretch | <3000 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Strong |
| C-O Stretch | 1000-1100 | Medium |
Computational and Theoretical Investigations of 2 Benzylpiperidin 2 Yl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2-Benzylpiperidin-2-yl)methanol, DFT calculations are instrumental in predicting a range of molecular properties. By solving the Kohn-Sham equations, researchers can determine the molecule's ground-state electron density, from which various electronic and spectroscopic characteristics can be derived.
Key electronic properties calculated for this compound using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
DFT is also employed to predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and identify characteristic functional groups. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR spectra.
Table 1: Predicted Electronic and Spectroscopic Properties of this compound using DFT
| Property | Calculated Value | Units |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Dipole Moment | 2.1 | Debye |
| ¹³C NMR Shift (CH₂OH) | 65.4 | ppm |
| ¹H NMR Shift (CH₂OH) | 3.6 | ppm |
Note: The values in this table are representative examples derived from typical DFT calculations and are for illustrative purposes.
Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations provide a detailed picture of its conformational landscape and behavior in different solvent environments. mdpi.com
These simulations solve Newton's equations of motion for a system of interacting particles, allowing researchers to observe the molecule's dynamic behavior. A key application is conformational analysis, which involves identifying the most stable three-dimensional arrangements (conformers) of the molecule. By exploring the potential energy surface, MD simulations can reveal the relative energies of different conformers and the energy barriers between them.
Table 2: Representative Conformational Analysis Data for this compound from MD Simulations
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C2-Cα-Cβ) |
| 1 (Equatorial Benzyl) | 0.0 | 175° |
| 2 (Axial Benzyl) | 2.5 | 65° |
Note: The data presented are hypothetical and serve to illustrate the type of information obtained from MD simulations.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, including DFT and higher-level ab initio calculations, are essential for elucidating the mechanisms of chemical reactions involving this compound. nih.govresearchgate.net These studies can map out the entire reaction pathway, from reactants to products, by identifying and characterizing the transition states.
A transition state is a high-energy, transient molecular configuration that must be passed through for a reaction to occur. By calculating the energy of the transition state, researchers can determine the activation energy of the reaction, which is a key factor in determining the reaction rate.
For example, the synthesis of derivatives of this compound can be studied computationally to understand the stereoselectivity and regioselectivity of the reactions. These theoretical investigations can help in optimizing reaction conditions and designing more efficient synthetic routes.
Ligand-Receptor Docking and Molecular Modeling for Elucidating Binding Topologies (Theoretical, Non-Clinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. mdpi.com For this compound, docking studies are used to hypothetically explore its binding modes with various biological targets. nih.gov
These studies are crucial in the early stages of drug discovery research for identifying potential protein targets and for understanding the key interactions that stabilize the ligand-receptor complex. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them. nih.govresearchgate.net
The results of docking studies can reveal important binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein. This information is invaluable for designing more potent and selective analogs.
Table 3: Hypothetical Docking Results of this compound with a Target Protein
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.2 |
| Key Interacting Residues | Tyr103, Glu172 |
| Hydrogen Bonds | 2 |
| Hydrophobic Interactions | 5 |
Note: This table provides a theoretical example of docking results.
Pharmacophore Modeling and Virtual Screening Applications (Research-Oriented, Non-Clinical)
Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to exert a specific biological activity. dergipark.org.tr For this compound and its derivatives, pharmacophore models can be developed based on their known or hypothesized binding modes. researchgate.net
Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for other molecules that match the pharmacophoric features. This approach allows for the rapid identification of new potential lead compounds with diverse chemical scaffolds. unisi.it
The pharmacophore for this compound would typically include features such as a hydrophobic aromatic ring (the benzyl (B1604629) group), a hydrogen bond donor/acceptor (the hydroxyl group), and a basic nitrogen atom (in the piperidine (B6355638) ring). These features are considered crucial for its interaction with potential biological targets.
Design and Synthesis of Derivatives and Analogues of 2 Benzylpiperidin 2 Yl Methanol
Strategies for Rational Design of Novel Analogues
The rational design of novel analogues of (2-Benzylpiperidin-2-yl)methanol is a multifaceted process rooted in established medicinal chemistry principles. A primary strategy involves bioisosteric replacement, where functional groups are exchanged for others with similar physicochemical properties to explore the chemical space around the lead compound. For instance, the phenyl ring of the benzyl (B1604629) group could be replaced with other aromatic systems like thiophene (B33073) or pyridine (B92270) to modulate electronic and steric properties. chemrxiv.org Similarly, the hydroxymethyl group could be replaced by bioisosteres such as a primary amide or a small alkyl chain to alter hydrogen bonding capacity and lipophilicity.
Another key design strategy is conformational constraint. The inherent flexibility of the piperidine (B6355638) ring and the benzyl and hydroxymethyl side chains can be reduced by introducing cyclic structures or bulky substituents. This approach aims to lock the molecule into a specific conformation, which can provide valuable insights into the spatial arrangement required for interaction with biological systems in a research setting. Computational modeling and exit vector analysis can be employed to predict the geometric impact of such modifications and compare them to the parent structure. chemrxiv.org
Furthermore, scaffold hopping represents a more ambitious design strategy. This involves replacing the central piperidine core with other heterocyclic systems, such as pyrrolidine (B122466) or morpholine, while retaining the key benzyl and hydroxymethyl pharmacophoric elements. dndi.orgmdpi.com This approach can lead to the discovery of entirely new chemical classes with distinct properties. The N-benzyl piperidine motif is a versatile tool in this context, allowing for the fine-tuning of both efficacy and physicochemical properties in drug development. nih.gov
Synthetic Routes to Modify the Piperidine Ring System
Modification of the piperidine ring is a cornerstone of analogue synthesis, with several established methods available to the synthetic chemist.
One common approach is the hydrogenation of substituted pyridines . This method allows for the creation of piperidines with various substitution patterns. The stereochemical outcome of the reduction, yielding either cis or trans isomers, can often be controlled by the choice of catalyst and reaction conditions. whiterose.ac.ukrsc.org For example, catalytic hydrogenation of a suitably substituted pyridine precursor can lead to the formation of a piperidine ring that can be further elaborated. nih.gov
Intramolecular cyclization reactions offer another powerful route. These reactions typically involve a linear precursor containing a nitrogen atom and an electrophilic center, which then react to form the piperidine ring. nih.gov The stereochemistry of the newly formed chiral centers can be influenced by the use of chiral auxiliaries or catalysts.
Annulation reactions , where two or more components combine to form a ring, are also employed. For instance, a [5+1] annulation strategy involving a hydroxylamine (B1172632) intermediate has been used for the stereoselective synthesis of substituted piperidines. nih.gov
Finally, modifications to a pre-existing piperidine ring are also common. This can involve reactions such as N-alkylation or N-acylation to introduce substituents on the nitrogen atom, or reactions at other positions of the ring, provided suitable functional groups are present.
Introduction of Diverse Functionalities at the Benzyl and Hydroxymethyl Positions
The benzyl and hydroxymethyl groups of this compound offer prime locations for introducing chemical diversity.
Functionalization of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for a plethora of further transformations. numberanalytics.com Esterification or etherification can be used to introduce a variety of groups, altering steric bulk and polarity. The hydroxyl group can also be replaced with other functionalities, such as amines or halogens, through appropriate chemical transformations. For example, conversion to a leaving group followed by nucleophilic substitution can introduce a wide array of new functionalities.
Stereochemical Implications in Analog Design and Synthesis
The this compound core contains a chiral center at the C2 position of the piperidine ring. The synthesis of enantiomerically pure or enriched analogues is often crucial in research to understand the specific interactions of each stereoisomer.
Asymmetric Synthesis: Several strategies can be employed to achieve stereocontrol. The use of a chiral pool approach, starting from readily available chiral building blocks like amino acids, is a common strategy. electronicsandbooks.comChiral auxiliaries can also be attached to the molecule to direct the stereochemical outcome of a particular reaction, and then subsequently removed. researchgate.net Furthermore, the use of chiral catalysts in reactions such as asymmetric hydrogenation or asymmetric cyclization can provide enantioselective access to the desired piperidine derivatives. researchgate.netacs.org For instance, biocatalytic approaches using transaminases have been shown to be effective for the asymmetric synthesis of 2-substituted piperidines. acs.org
The relative stereochemistry of substituents on the piperidine ring (e.g., cis or trans in disubstituted piperidines) is also a critical consideration. The stereochemical outcome of ring-forming reactions or subsequent modifications can often be predicted and controlled based on the reaction mechanism and the steric and electronic properties of the substrates and reagents. rsc.orgrsc.orgacs.org
Applications of 2 Benzylpiperidin 2 Yl Methanol in Organic Synthesis and Catalysis
Role as a Chiral Auxiliary in Asymmetric Transformations
There is no available scientific literature detailing the use of (2-Benzylpiperidin-2-yl)methanol as a chiral auxiliary in asymmetric transformations. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While many chiral alcohols and piperidine (B6355638) derivatives are employed for this purpose, research specifically documenting the efficacy, substrate scope, or diastereoselectivity of this compound in this role could not be identified.
Ligand Design and Preparation for Asymmetric Catalysis Using this compound
Building Block for Complex Natural Product Synthesis
A thorough search of the literature did not yield any examples of this compound being used as a key building block or intermediate in the total synthesis of complex natural products. The synthesis of natural products often relies on a library of well-established chiral building blocks to construct complex molecular architectures. At present, this compound does not appear to be a recognized component in this synthetic toolbox based on available publications.
Precursor in the Development of Novel Organic Reactions
There is no information available to suggest that this compound has been utilized as a precursor or substrate in the development of novel organic reactions. The discovery of new reactions is a fundamental aspect of chemical research, often involving the transformation of unique molecular scaffolds. However, the reactivity and synthetic potential of this compound remain unexplored in this context within the public domain of scientific literature.
Integration into Functional Materials and Polymer Chemistry Research
No studies were identified that report the integration of this compound into functional materials or its use in polymer chemistry, for instance, as a monomer or a cross-linking agent. The development of new polymers and functional materials often involves the incorporation of specific monomers to impart desired properties. The potential utility of this compound in this field has not been documented in the available scientific literature.
Preclinical Biological Interactions and Molecular Mechanism Research of 2 Benzylpiperidin 2 Yl Methanol
Investigation of Receptor Binding Profiles and Ligand Affinity (In Vitro Assays)
Currently, there are no publicly available scientific studies that have investigated the receptor binding profile or ligand affinity of (2-Benzylpiperidin-2-yl)methanol. Extensive searches of chemical and biological databases have not yielded any data, such as dissociation constants (Kd), inhibition constants (Ki), or IC50 values, for the interaction of this specific compound with any biological receptors. Therefore, its affinity for specific receptors, including but not limited to G-protein coupled receptors, ion channels, or nuclear receptors, remains uncharacterized.
Enzyme Inhibition or Activation Studies (Biochemical Assays)
There is no published research detailing the effects of this compound on enzyme activity. As a result, data regarding its potential to inhibit or activate any specific enzymes are not available. Biochemical assays to determine parameters such as the half-maximal inhibitory concentration (IC50) or the activation constant (EC50) have not been reported for this compound.
Cell-Based Assays for Pathway Modulation and Target Engagement (Mechanistic, Non-Therapeutic)
No cell-based assay results have been published for this compound. Consequently, there is no information on its ability to modulate cellular pathways, engage with intracellular targets, or elicit any other cellular response. Studies investigating its effects on second messenger systems, gene expression, or post-translational modifications are absent from the scientific literature.
Structure-Mechanism Relationship Studies at the Molecular and Cellular Level
As there are no reported biological or mechanistic studies on this compound, no structure-mechanism relationship studies have been conducted. The relationship between its specific chemical structure, including the stereochemistry at the C2 position of the piperidine (B6355638) ring, and any potential biological activity is currently unknown.
Comparative Studies with Known Pharmacological Tool Compounds
Due to the absence of any preclinical biological data for this compound, no comparative studies with known pharmacological tool compounds have been performed. It is therefore not possible to draw any comparisons regarding its potential potency, selectivity, or mechanism of action relative to other established chemical probes or drugs.
Advanced Analytical Methodologies for Research with 2 Benzylpiperidin 2 Yl Methanol
Development of Chiral Chromatographic Methods for Enantiomeric Purity Assessment
The presence of a stereocenter in (2-Benzylpiperidin-2-yl)methanol mandates the use of chiral chromatography to separate and quantify its enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose. nih.gov The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the chiral resolution of a variety of compounds, including those with structures similar to this compound. nih.govresearchgate.net For instance, a Chiralpak AD-H column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has been successfully used for the separation of enantiomers of a related compound, trans-1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol. This suggests that similar polysaccharide-based columns would be a suitable starting point for developing a separation method for this compound.
The choice of mobile phase is equally important and can be operated in normal-phase, reversed-phase, or polar organic modes. researchgate.net For the chiral separation of piperidine (B6355638) derivatives, a normal-phase mobile phase consisting of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as ethanol (B145695) or isopropanol) is often effective. scirp.org The ratio of these solvents is optimized to achieve baseline separation of the enantiomers with good resolution.
| Parameter | Typical Conditions for Chiral HPLC of Piperidine Derivatives |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Column Example | Chiralpak AD-H, Chiralcel OD-H |
| Mobile Phase Mode | Normal-Phase |
| Mobile Phase Composition | Hexane/Ethanol or Heptane/Isopropanol mixtures |
| Detection | UV (e.g., 254 nm) |
This table presents typical starting conditions for the development of a chiral HPLC method for this compound, based on methods for structurally related compounds.
Quantitative Analysis Techniques for Reaction Monitoring and Yield Determination
The synthesis of this compound requires careful monitoring to optimize reaction conditions and determine the final yield. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful tools for this purpose.
GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. researchgate.net For piperidine and piperazine (B1678402) derivatives, GC-MS methods have been developed for their simultaneous quantification in various matrices. scholars.directscholars.direct To improve volatility and chromatographic peak shape, derivatization of the hydroxyl and secondary amine groups of this compound may be necessary. The mass spectrometer provides definitive identification of the compound based on its mass spectrum and fragmentation pattern, while the gas chromatograph separates it from starting materials, intermediates, and byproducts.
HPLC, coupled with a suitable detector like a UV detector or a mass spectrometer, can also be used for quantitative analysis. This technique is advantageous for less volatile compounds or those that are thermally labile. A reversed-phase HPLC method, using a C18 column and a mobile phase of acetonitrile (B52724) and water with additives like formic acid, is a common starting point for the analysis of many organic molecules. nih.gov Calibration curves are constructed using standards of known concentration to accurately quantify the amount of this compound in a reaction mixture.
| Technique | Key Features for Quantitative Analysis |
| GC-MS | High sensitivity and specificity. May require derivatization. Suitable for volatile and thermally stable compounds. |
| HPLC-UV/MS | Versatile for a wide range of compounds. Does not always require derivatization. Provides quantitative data and structural information (with MS). |
This table summarizes the key features of GC-MS and HPLC for the quantitative analysis of this compound during its synthesis.
Detection and Characterization in Complex Research Matrices (e.g., biological samples for mechanistic studies)
For in vitro research aimed at understanding the mechanisms of action or metabolic pathways, detecting and characterizing this compound in complex biological matrices such as cell lysates or microsomal preparations is essential. The low concentrations typically present in these samples, along with the presence of numerous interfering substances, necessitate highly sensitive and selective analytical methods.
Sample preparation is a critical first step to remove proteins and other matrix components that can interfere with the analysis. This often involves protein precipitation with an organic solvent (e.g., acetonitrile or methanol) followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analyte. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of small molecules in biological samples due to its high sensitivity, selectivity, and specificity. researchgate.netmdpi.com The first stage of mass spectrometry (MS1) isolates the molecular ion of this compound, which is then fragmented in a collision cell. The second stage of mass spectrometry (MS2) analyzes the resulting fragment ions, creating a unique "fingerprint" that allows for unambiguous identification and quantification, even at very low levels.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Identification (Research-Oriented, Non-Clinical)
Understanding the metabolic fate of this compound in a research context is crucial for interpreting its biological activity. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the identification of potential metabolites.
LC-MS/MS is a powerful tool for metabolite profiling. nih.govmetabolomicsworkbench.org After administration of the parent compound to an in vitro system (e.g., liver microsomes), samples are analyzed by LC-MS/MS. Potential metabolites can be identified by searching for specific mass shifts corresponding to common metabolic transformations, such as hydroxylation, oxidation, or N-dealkylation. The fragmentation patterns of these potential metabolites can then be compared to that of the parent compound to aid in structural elucidation. researchgate.net
GC-MS can also be employed for the analysis of volatile metabolites, often after derivatization. researchgate.net The high-resolution mass spectrometers available today can provide accurate mass measurements, which further aid in determining the elemental composition of unknown metabolites.
| Hyphenated Technique | Application in Metabolite Identification |
| LC-MS/MS | Ideal for a wide range of metabolites, including polar and non-polar compounds. Provides structural information through fragmentation patterns. |
| GC-MS | Suitable for volatile metabolites. Derivatization may be required. Provides characteristic fragmentation patterns for identification. |
This table outlines the application of key hyphenated techniques for the research-oriented, non-clinical identification of this compound metabolites.
Emerging Research Avenues and Future Prospects for 2 Benzylpiperidin 2 Yl Methanol
Untapped Synthetic Opportunities and Methodological Advances
Currently, there is a notable absence of published, dedicated synthetic routes for (2-Benzylpiperidin-2-yl)methanol . However, the broader field of piperidine (B6355638) synthesis offers a rich foundation from which efficient and stereoselective methodologies could be developed.
Established methods for the synthesis of 2-substituted piperidines often involve the hydrogenation of corresponding pyridine (B92270) precursors, cyclization of amino-aldehydes, or multicomponent reactions. nih.gov For instance, catalytic hydrogenation of appropriately substituted pyridines over heterogeneous catalysts like cobalt, nickel, or iridium has proven effective for creating the piperidine ring. nih.gov The challenge for This compound lies in the introduction of both a benzyl (B1604629) and a hydroxymethyl group at the same carbon atom (C2).
A plausible synthetic strategy could involve the asymmetric synthesis of a suitable precursor, such as a derivative of 2-picolinic acid, followed by reduction and benzylation. Asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives to their corresponding chiral alcohols has been achieved with high enantioselectivity using iridium or ruthenium catalysts with chiral ligands. google.com A similar approach could be envisioned for a precursor to This compound .
Furthermore, advances in flow electrochemistry could offer a scalable and efficient synthesis of 2-substituted piperidines. nih.gov For example, anodic methoxylation of N-formylpiperidine can generate a precursor for introducing nucleophiles at the 2-position. nih.gov Adapting such a methodology could provide a novel route to This compound .
The development of synthetic routes to the N-Boc protected analogue, N-Boc-piperidine-2-methanol, highlights methods that could be adapted. These include the reduction of ester precursors with reagents like sodium borohydride (B1222165) in the presence of lithium chloride, or the direct Boc-protection of piperidin-2-ylmethanol. guidechem.com
Table 1: Potential Asymmetric Synthesis Strategies for this compound Precursors
| Methodology | Catalyst/Reagent | Potential Precursor | Key Advantage | Reference |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ with chiral ligand | Phenyl(pyridin-2-yl)methanone derivative | High enantioselectivity | google.com |
| Biocatalytic Approaches | Engineered enzymes | 2-substituted pyridine derivative | Environmentally benign, high enantiopurity | researcher.life |
| Flow Electrosynthesis | Anodic methoxylation | N-formylpiperidine | Scalable and efficient | nih.gov |
Exploration in Supramolecular Chemistry and Self-Assembly Research
The molecular structure of This compound —featuring a hydrogen bond donor/acceptor (hydroxyl group and piperidine nitrogen), a hydrophobic benzyl group, and a chiral center—makes it a compelling candidate for studies in supramolecular chemistry and self-assembly. To date, no specific research has been published in this area for this compound.
The presence of the hydroxyl group and the piperidine nitrogen allows for the formation of hydrogen-bonded networks, which could lead to the formation of well-defined supramolecular structures in the solid state or in solution. The benzyl group can participate in π-π stacking interactions, further directing the self-assembly process. The chirality of the molecule could introduce helical or other complex chiral architectures in the resulting assemblies.
By analogy, research on other functionalized piperidines and related heterocyclic systems demonstrates the potential for these molecules to form intricate self-assembled structures. The interplay between hydrogen bonding, hydrophobic interactions, and steric effects in such systems can lead to the formation of gels, liquid crystals, or discrete nanoscale objects. The study of the self-assembly of This compound could, therefore, unveil novel materials with interesting chiroptical or rheological properties.
Potential in Advanced Catalysis and Material Science Applications
The unique structural features of This compound suggest its potential utility in catalysis and material science, although no specific applications have been reported.
In the realm of catalysis, the chiral 1,2-amino alcohol motif is a well-established framework for the design of chiral ligands and organocatalysts. The nitrogen atom of the piperidine ring can coordinate to metal centers, while the chiral environment provided by the benzyl and hydroxymethyl substituents could induce asymmetry in catalytic transformations. For example, it could be explored as a ligand in asymmetric additions to aldehydes or in cyclopropanation reactions. researchgate.net The development of Cu-based heterogeneous catalysts for CO₂ hydrogenation to methanol (B129727) highlights the importance of ligand design in catalytic efficiency. sciopen.com
In material science, This compound could serve as a monomer for the synthesis of functional polymers. The hydroxyl group provides a handle for polymerization, while the piperidine and benzyl moieties would impart specific properties, such as thermal stability or basicity, to the resulting polymer. Research on related piperazine (B1678402) derivatives has shown their utility in creating polymers with enhanced mechanical properties.
Table 2: Potential Applications in Catalysis and Material Science
| Field | Potential Application | Key Structural Feature | Analogous Compound/Concept | Reference |
| Asymmetric Catalysis | Chiral Ligand | Chiral 1,2-amino alcohol | (S)-(thiolan-2-yl)diphenylmethanol benzyl ether | researchgate.net |
| Organocatalysis | Asymmetric transformations | Bifunctional amino alcohol | Proline and its derivatives | N/A |
| Material Science | Functional Polymer Monomer | Hydroxyl group for polymerization | (1-Benzylpiperazin-2-yl)methanol |
Interdisciplinary Research Integrating this compound in Chemical Biology Tool Development
The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. ajchem-a.comnih.gov Benzylpiperidine derivatives, in particular, have been investigated for a range of pharmacological activities, including the inhibition of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various diseases. unisi.it
While there is no specific biological data for This compound , its structure suggests it could be a valuable starting point for the development of novel chemical biology tools. Chemical probes are small molecules used to study biological systems, and the development of such tools often begins with a scaffold known to interact with biological targets.
The combination of a chiral center, a basic nitrogen, and a hydroxyl group in This compound offers multiple points for diversification to create a library of compounds for screening against various biological targets. For instance, derivatives could be synthesized to probe the active sites of enzymes or to act as ligands for receptors in the central nervous system. The synthesis of N-substituted piperidine analogs as potential anti-Alzheimer agents demonstrates the utility of this scaffold in targeting neurological diseases. ajchem-a.com
Identification of Research Gaps and Future Academic Priorities
The most significant research gap concerning This compound is the compound itself. The lack of fundamental data on its synthesis, characterization, and properties presents a clear and immediate priority for academic research.
Key Research Gaps and Future Priorities:
Synthesis and Characterization: The primary priority is the development of a robust and scalable synthesis for both the racemic and enantiopure forms of This compound . This would involve detailed spectroscopic and crystallographic characterization.
Exploration of Chemical Reactivity: A systematic study of the reactivity of the hydroxyl group and the piperidine nitrogen is needed to understand its potential for further functionalization.
Supramolecular Chemistry: Investigation into the self-assembly behavior of the enantiopure and racemic forms would be a fertile area of research, potentially leading to new chiral materials.
Catalytic Applications: Screening of the compound and its derivatives as ligands in a range of asymmetric catalytic reactions is a logical next step to explore its potential in catalysis.
Biological Screening: The synthesis of a small library of derivatives and their screening against a panel of biological targets would be essential to uncover any potential pharmacological activity and guide the development of new chemical probes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Benzylpiperidin-2-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves benzylation of a piperidine precursor followed by hydroxylation. Key steps include:
- Benzylation : Reacting piperidine derivatives with benzyl halides under basic conditions (e.g., triethylamine as a catalyst in dichloromethane) to introduce the benzyl group .
- Hydroxylation : Oxidation or reduction steps to install the methanol moiety, often requiring controlled temperatures (0–25°C) to prevent side reactions .
- Purification : Column chromatography (e.g., n-hexane/ethyl acetate gradients) achieves >95% purity, validated by HPLC retention times and NMR .
Q. How should researchers handle this compound to ensure safety and compliance?
- Methodological Answer :
- Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks, especially during solvent evaporation .
- Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste services for incineration or chemical neutralization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine carbons at δ 40–60 ppm) .
- HPLC : Assess purity (>95% by peak area at 254 nm) and retention time consistency (e.g., 13–15 minutes under specific gradients) .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 205 for [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications to the benzyl or piperidine groups affect biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the benzyl group with halogenated (e.g., 2-chlorobenzyl) or electron-withdrawing substituents to alter lipophilicity and target binding .
- Activity Testing : Use in vitro assays (e.g., receptor binding or enzyme inhibition) to compare IC values. For example, fluorinated analogs may enhance blood-brain barrier penetration .
- SAR Analysis : Computational docking (e.g., AutoDock) identifies key interactions, such as hydrogen bonding between the methanol group and active-site residues .
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Control Experiments : Include positive controls (e.g., known agonists/antagonists) and validate cytotoxicity via MTT assays to distinguish specific vs. nonspecific effects .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., (1-(4-Chlorobenzyl)piperidin-4-yl)methanol) to identify trends in substituent-driven activity .
Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) during HPLC purification .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during benzylation to favor R- or S-enantiomers .
- Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra to reference standards .
Q. How do solvent polarity and temperature impact the stability of this compound in solution?
- Methodological Answer :
- Stability Studies : Monitor degradation via UV-Vis (220–300 nm) in solvents like DMSO, ethanol, and water at 4°C, 25°C, and 37°C .
- Kinetic Analysis : Calculate half-life (t) using first-order decay models; polar aprotic solvents (e.g., DMF) often accelerate hydrolysis of the piperidine ring .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to aqueous solutions to prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
